molecular formula C11H15Br3O B7558217 1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone

1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone

Cat. No. B7558217
M. Wt: 402.95 g/mol
InChI Key: CQSIVDZWZNZSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone, also known as BDME, is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of GABA on the receptor. This leads to increased inhibition of neuronal activity, resulting in sedation and anxiolysis.
Biochemical and Physiological Effects:
This compound has been shown to have sedative and anxiolytic effects in animal studies. It has also been found to reduce the severity of alcohol withdrawal symptoms, such as seizures and tremors. This compound has been shown to have a short half-life and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone has been used as a tool to study the GABAergic system and its role in anxiety and sedation. It has also been studied for its potential use in the treatment of alcohol withdrawal symptoms. However, this compound has limitations in terms of its short half-life and rapid metabolism, which may impact its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone. One potential area of research is the development of longer-acting this compound analogs that may have greater efficacy in the treatment of alcohol withdrawal symptoms. Another area of research is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of anxiety disorders.

Synthesis Methods

1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone can be synthesized through a multi-step process starting with the reaction of 2,2-dimethyl-1,3-dioxolane with bromine to form 2,2-dibromo-1,3-dioxolane. This compound is then reacted with 1,3-dibromopropane to form 4,4-dibromo-2,2-dimethyl-1,3-dioxolane. The final step involves the reaction of 4,4-dibromo-2,2-dimethyl-1,3-dioxolane with cyclohexene to form this compound.

Scientific Research Applications

1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to interact with the GABAergic system, specifically the GABA-A receptor, which is involved in the regulation of anxiety and sedation. This compound has also been studied for its potential use in the treatment of alcohol withdrawal symptoms.

properties

IUPAC Name

1-[6-bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br3O/c1-6(15)10-4-5-11(7(10)12,8(13)14)9(10,2)3/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIVDZWZNZSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(C1Br)(C2(C)C)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.